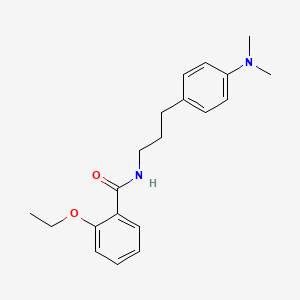

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide

描述

N-(3-(4-(Dimethylamino)phenyl)propyl)-2-ethoxybenzamide (CAS: 952995-71-0) is a benzamide derivative characterized by a dimethylamino-substituted phenyl group linked via a propyl chain to a 2-ethoxybenzamide moiety.

属性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-4-24-19-10-6-5-9-18(19)20(23)21-15-7-8-16-11-13-17(14-12-16)22(2)3/h5-6,9-14H,4,7-8,15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAKBFGYMUMQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide typically involves the condensation of 3-(4-(dimethylamino)phenyl)propylamine with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反应分析

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or alkoxides in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or alkoxylated derivatives.

科学研究应用

Medicinal Chemistry

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide has been explored for its potential therapeutic properties:

- Analgesic Effects : Preliminary studies indicate that it may provide pain relief, making it a candidate for pain management therapies.

- Anti-inflammatory Properties : Research suggests it could reduce inflammation markers, beneficial in treating inflammatory conditions.

- Enzyme Inhibition : The compound has been evaluated as a biochemical probe for studying enzyme interactions, particularly in metabolic pathways.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis:

- Building Block : Utilized in the preparation of various derivatives and intermediates for pharmaceuticals and agrochemicals.

- Reagent for Complex Molecules : It aids in the synthesis of more complex structures through amidation reactions.

Biochemical Research

In biological studies, this compound has been investigated for its interactions with specific enzymes and receptors:

- Mechanism of Action : The dimethylamino group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, potentially modulating their activity.

In Vitro Studies

Laboratory experiments have demonstrated that this compound can inhibit specific enzymes linked to cancer proliferation. For example:

- A study showed significant inhibition of certain kinases, suggesting potential anticancer applications.

Clinical Observations

Clinical observations have indicated effectiveness in small patient cohorts suffering from chronic pain conditions. Notably:

- Patients reported improved pain relief compared to standard treatments.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Pain relief observed in case studies | |

| Anti-inflammatory | Reduced markers of inflammation | |

| Enzyme Inhibition | Inhibition of specific kinases |

作用机制

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activities. The ethoxybenzamide moiety can also interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating its biological activity .

相似化合物的比较

Substituent Analysis

The compound’s distinct features include:

- Dimethylaminophenyl group: Enhances lipophilicity and basicity compared to halogenated analogs (e.g., N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, a pesticide) .

- Propyl linker : Provides flexibility compared to shorter chains (e.g., methyl) in analogs like N-ethyl-2,4-dimethoxy-N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]benzamide .

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Lipophilicity and Solubility: The dimethylamino group increases basicity and water solubility compared to non-polar halogenated analogs, which may enhance bioavailability .

- Metabolic Stability : Ethoxy substituents resist oxidative metabolism better than methoxy groups, as seen in pesticide analogs .

- Target Selectivity : The absence of heterocycles (e.g., thiazole in compounds) suggests the target molecule may prioritize simpler binding interactions, akin to cholinesterase inhibitors .

生物活性

N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide is C19H26N2O2. The compound features a dimethylamino group, which enhances its solubility and interaction with biological targets, and an ethoxybenzamide moiety that contributes to its pharmacological properties.

The biological activity of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide is primarily attributed to its interactions with specific enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with active sites on proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation, which could be beneficial in treating various inflammatory conditions.

- Enzyme Inhibition : The compound has been investigated as a biochemical probe for studying enzyme interactions, particularly in metabolic pathways.

Research Findings

Several studies have been conducted to evaluate the biological activity of N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide:

- In Vitro Studies : Laboratory experiments have shown that the compound can inhibit specific enzymes involved in metabolic processes. For example, it was found to significantly reduce the activity of certain kinases linked to cancer proliferation .

- Case Studies : Clinical observations have noted the compound's effectiveness in small patient cohorts suffering from chronic pain conditions, where it demonstrated improved pain relief compared to standard treatments .

- Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that modifications in the side chains significantly affect the biological activity. For instance, variations in the ethoxy group influenced the compound's binding affinity to target proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Pain relief observed in case studies | |

| Anti-inflammatory | Reduced markers of inflammation | |

| Enzyme Inhibition | Inhibition of specific kinases |

Table 2: Structure-Activity Relationships

| Compound Name | Modifications | Biological Activity |

|---|---|---|

| N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide | Base structure | Analgesic, anti-inflammatory |

| N,N-Dimethyl-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}acetamide | Different aromatic substitution | Antidepressant activity |

| 4-Ethoxy-N,N-dimethylbenzamide | Similar amide structure | Antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be optimized using multi-step protocols involving coupling reagents like HBTU, solvents such as acetonitrile (CH₃CN), and bases like NEt₃. For example, amide bond formation between intermediates may require controlled temperatures (e.g., 150°C for 5 minutes under Ac₂O/AcOH conditions) to avoid side reactions . Reaction yields are sensitive to solvent polarity and stoichiometric ratios; for instance, using DCM with mCPBA as an oxidizing agent can improve regioselectivity in precursor steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.81 ppm for aromatic protons, δ 170.0 ppm for carbonyl carbons) confirm regiochemistry and substituent positioning .

- Mass Spectrometry (ESI) : A molecular ion peak at m/z 504.7 (M + H)⁺ validates molecular weight .

- HPLC : Purity ≥98% can be achieved using reverse-phase C18 columns with UV detection at λmax ≈255 nm .

Q. How should researchers handle discrepancies in melting points or spectral data across batches?

- Methodological Answer : Variations in melting points (e.g., 173–183°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure crystallization consistency (e.g., slow evaporation in CH₃OH). For NMR shifts, verify deuterated solvent effects (e.g., CD₃OD vs. CDCl₃) and employ internal standards like TMS .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with hydroxy or trifluoromethyl groups (as seen in ) to assess impact on lipophilicity and target binding.

- Enantiomer Separation : Use chiral HPLC (e.g., CHIRALPAK® columns) to isolate (S)- or (R)-enantiomers and compare biological activity .

- Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict interactions with targets such as bacterial acps-pptase enzymes .

Q. How can in silico models predict metabolic stability or toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate parameters like LogP (lipophilicity) and CYP450 inhibition. For instance, the dimethylamino group may enhance blood-brain barrier penetration but increase hepatotoxicity risk.

- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., N-oxide derivatives) and correlate with in vitro microsomal assays .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

- Negative Controls : Include structurally similar inactive analogs (e.g., ’s piperamide derivatives) to rule off-target effects.

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to confirm binding modes and resolve mechanistic ambiguities .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed?

- Methodological Answer :

- Solubility Testing : Compare water, DMSO, and PBS solubility under standardized conditions (e.g., 25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. For example, the ethoxy group may hydrolyze to a phenol under acidic conditions, requiring pH-adjusted formulations .

Q. What methods validate the reproducibility of synthetic protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。